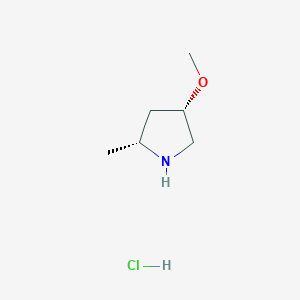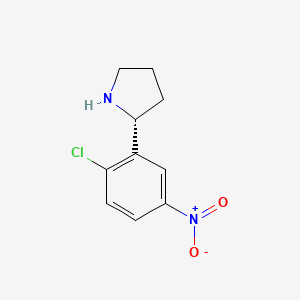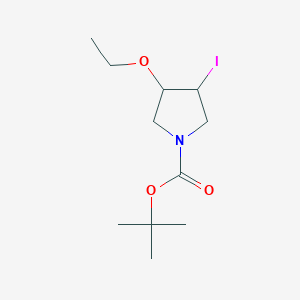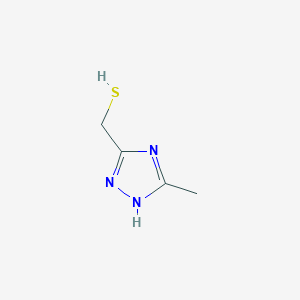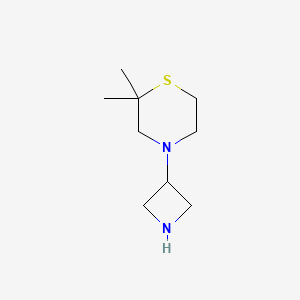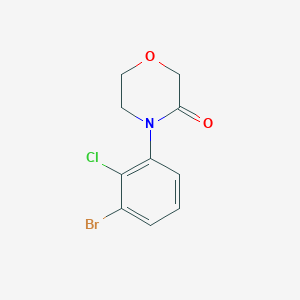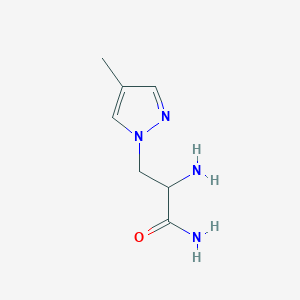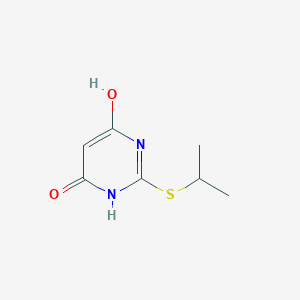
6-Hydroxy-2-(isopropylthio)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-2-(isopropylthio)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3 This specific compound features a hydroxyl group at position 6, an isopropylthio group at position 2, and a keto group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-(isopropylthio)pyrimidin-4(3H)-one typically involves the alkylation of 6-amino-2-thiouracil with isopropyl halides in the presence of a base. The reaction proceeds as follows:
Starting Material: 6-amino-2-thiouracil
Reagent: Isopropyl halide (e.g., isopropyl bromide)
Base: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)
Solvent: Dimethylformamide (DMF) or ethanol
Reaction Conditions: The reaction mixture is heated to reflux for several hours.
The resulting product is then purified using recrystallization or column chromatography to obtain this compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-(isopropylthio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The keto group at position 4 can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group at position 6 can be substituted with other functional groups through nucleophilic substitution reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: 6-Hydroxy-2-(isopropylthio)pyrimidin-4-ol
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
6-Hydroxy-2-(isopropylthio)pyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and biological pathways involving pyrimidine derivatives.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets, such as enzymes and receptors, making it a candidate for drug development.
Industry: The compound can be used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-(isopropylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and isopropylthio groups can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to modulation of their activity. The compound’s ability to undergo various chemical reactions also allows it to participate in metabolic pathways, further influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-2-methylthio-4(3H)-pyrimidinone
- 6-Hydroxy-2-ethylthio-4(3H)-pyrimidinone
- 6-Hydroxy-2-(propylthio)pyrimidin-4(3H)-one
Comparison
Compared to similar compounds, 6-Hydroxy-2-(isopropylthio)pyrimidin-4(3H)-one is unique due to the presence of the isopropylthio group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C7H10N2O2S |
|---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
4-hydroxy-2-propan-2-ylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H10N2O2S/c1-4(2)12-7-8-5(10)3-6(11)9-7/h3-4H,1-2H3,(H2,8,9,10,11) |
InChI Key |
YFEHHYSVQLUSLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=NC(=CC(=O)N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


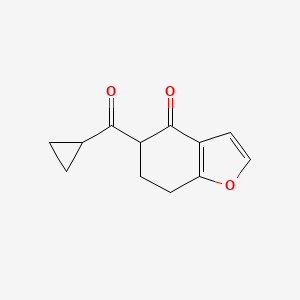
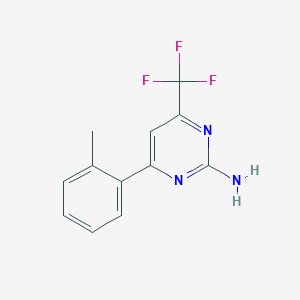

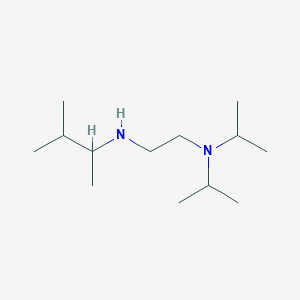
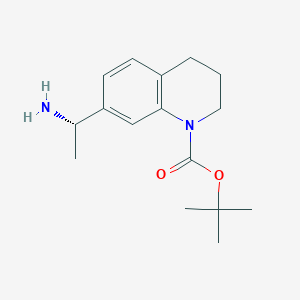
![5-Methanesulfonylspiro[2.3]hexane-5-carboxylic acid](/img/structure/B13334870.png)

